molecular formula C21H27NO4 B558042 Boc-tyr(bzl)-OL CAS No. 66605-58-1

Boc-tyr(bzl)-OL

Cat. No. B558042
CAS RN: 66605-58-1
M. Wt: 357.4 g/mol
InChI Key: FOMAWYQEBPYJJU-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-tyr(bzl)-OL, also known as Boc-O-benzyl-L-tyrosine, is a white to slight yellow to beige powder . and is clearly soluble in 1 mmole in 2 ml DMF .


Synthesis Analysis

While specific synthesis methods for Boc-tyr(bzl)-OL were not found, it is likely synthesized using methods similar to those used in peptide synthesis . This involves the selection of protecting groups for the functional groups of amino acids used in the synthesis and their deprotection, and peptide bond formation (coupling step) .


Molecular Structure Analysis

The molecular formula of Boc-tyr(bzl)-OL is C21H27NO4 . Its molecular weight is 357.4 g/mol . The InChI string representation of its structure is InChI=1S/C21H27NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,18,23H,13-15H2,1-3H3,(H,22,24)/t18-/m0/s1 .


Physical And Chemical Properties Analysis

Boc-tyr(bzl)-OL has a molecular weight of 357.4 g/mol . It has an XLogP3-AA value of 3.7 , indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity. It has 2 hydrogen bond donors and 6 hydrogen bond acceptors .

Scientific Research Applications

  • Solid-Phase Peptide Synthesis (SPPS) : Boc-tyr(bzl)-OL is used in SPPS, a vital technique in laboratories worldwide, providing peptides for the pharmaceutical industry and basic research. The Boc/Bzl strategy in SPPS offers several advantages, including reliability in synthesizing long and complex polypeptides and the production of C-terminal thioesters for native chemical ligation applications (Muttenthaler, Albericio, & Dawson, 2015).

  • Synthesis of Antigenic Peptides : Boc-tyr(bzl)-OL has been used in the synthesis of antigenic peptides, such as a heptapeptide from Escherichia coli K88 ab protein fimbriae. This synthesis demonstrates the compound's role in developing immunogenic substances for potential vaccine candidates (Meldal, 1986).

  • Peptide-Cellulose Conjugate Synthesis : This compound is also involved in the synthesis of peptide-cellulose conjugates, which are important in biopolymer research. The process includes coupling the peptide with a cellulose derivative, demonstrating the utility of Boc-tyr(bzl)-OL in creating novel bioconjugates (Ohkawa et al., 2013).

  • Study of Side Reactions in Peptide Synthesis : Research involving Boc-tyr(bzl)-OL helps understand side reactions in peptide synthesis, such as the formation of urea derivatives during alkaline saponification, which is crucial for refining synthesis methods (Voelter & Altenburg, 1983).

  • Development of HIV Proteinase Substrate Analogs : It's used in the synthesis of protected peptides for developing analogs of an HIV proteinase substrate, contributing to the research on HIV/AIDS treatment (Bláha et al., 1991).

  • NMR Spectroscopy in Peptide Research : Boc-tyr(bzl)-OL derivatives are utilized in 13C-NMR spectroscopy to understand the structure and synthesis of peptides, aiding in the detailed analysis of peptide structures (Schwenzer, Scheller, & Losse, 1979).

  • Synthesis of Insulin and Insulin Analogs : It plays a role in synthesizing insulin segments and insulin analogs, crucial for diabetes research and treatment development (Losse & Raddatz, 1987).

  • Study of Protein Interactions : Boc-tyr(bzl)-OL is involved in the synthesis of peptide conjugates for studying protein interactions, like the interaction of ferrocene-peptide conjugates with the enzyme papain (Mahmoud & Kraatz, 2007).

  • Solid-Phase Synthesis of Peptide Hydrazides : Used in synthesizing peptide hydrazides related to insulin fragments, contributing to the understanding of insulin's structure and function (Korshunova et al., 1973).

  • Boc/Bzl Peptides in Solid-Phase Synthesis : It's instrumental in the solid-phase synthesis of fully protected peptides, allowing for the development of large peptides or proteins (Albericio, Giralt, & Eritja, 1991).

Safety And Hazards

While a specific safety data sheet for Boc-tyr(bzl)-OL was not found, general safety measures for handling such compounds include ensuring adequate ventilation and handling in accordance with good industrial hygiene and safety practice . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water or flush eyes with water as a precaution .

properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,18,23H,13-15H2,1-3H3,(H,22,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMAWYQEBPYJJU-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427138
Record name BOC-TYR(BZL)-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-tyr(bzl)-OL

CAS RN

66605-58-1
Record name BOC-TYR(BZL)-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Juszczyk, R Kasprzykowska… - Letters in Peptide …, 2003 - Springer
Sodium bis(2-methoxyethoxy)aluminum hydride, NaAlH 2 (OCH 2 CH 2 OCH 3 ) 2 , commercially known as Vitride® or Red-Al®, enables rapid synthesis of pure optically active N-…
Number of citations: 11 link.springer.com

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